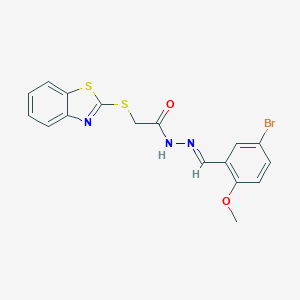![molecular formula C18H9Cl2N3O2S B375567 (2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE](/img/structure/B375567.png)
(2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the Knoevenagel condensation of the thiazole derivative with 4-nitrobenzaldehyde in the presence of a base to yield the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.
Scientific Research Applications
(2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3,4-Dichloro-phenyl)-thiazol-2-yl]-3-phenyl-acrylonitrile
- 2-[4-(3,4-Dichloro-phenyl)-thiazol-2-yl]-3-(4-methoxy-phenyl)-acrylonitrile
- 2-[4-(3,4-Dichloro-phenyl)-thiazol-2-yl]-3-(4-chloro-phenyl)-acrylonitrile
Uniqueness
The uniqueness of (2E)-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)PROP-2-ENENITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and nitro groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C18H9Cl2N3O2S |
|---|---|
Molecular Weight |
402.3g/mol |
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H9Cl2N3O2S/c19-15-6-3-12(8-16(15)20)17-10-26-18(22-17)13(9-21)7-11-1-4-14(5-2-11)23(24)25/h1-8,10H/b13-7+ |
InChI Key |
JRAOODWUPSMBKO-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-4-({[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B375484.png)
![3-amino-N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B375490.png)
![N-(4-bromophenyl)-2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B375491.png)
![4,6-Bis(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]nicotinonitrile](/img/structure/B375492.png)
![6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B375493.png)

![N-[(2-methyl-1H-indol-3-yl)methylene]-N-(2-naphthyl)amine](/img/structure/B375495.png)
![N-({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-N-phenylamine](/img/structure/B375496.png)
![2,4-Dibromo-6-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B375498.png)
![N,N'-(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-phenylacetamide)](/img/structure/B375502.png)
![N-[3,3'-dichloro-4'-({2-nitrobenzoyl}amino)[1,1'-biphenyl]-4-yl]-2-nitrobenzamide](/img/structure/B375503.png)
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B375504.png)
![2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}quinoline](/img/structure/B375506.png)
![3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B375507.png)
